molecular formula C22H32N2O5S B12700582 Glycine, N-cyclohexyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester CAS No. 82560-49-4

Glycine, N-cyclohexyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester

Cat. No.: B12700582
CAS No.: 82560-49-4
M. Wt: 436.6 g/mol
InChI Key: AXZWUUHNEYPFFD-UHFFFAOYSA-N
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Description

Glycine, N-cyclohexyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester is a complex organic compound with a unique structure that combines elements of glycine, cyclohexyl, and benzofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-cyclohexyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester typically involves multiple steps. The process begins with the preparation of the benzofuran derivative, followed by the introduction of the glycine moiety. The final step involves the esterification of the compound with ethyl alcohol under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-cyclohexyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Glycine, N-cyclohexyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Glycine, N-cyclohexyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Glycine derivatives: Compounds with similar glycine moieties but different substituents.

    Cyclohexyl derivatives: Compounds with cyclohexyl groups but different functional groups.

    Benzofuran derivatives: Compounds with benzofuran structures but different side chains.

Uniqueness

Glycine, N-cyclohexyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester is unique due to its combination of glycine, cyclohexyl, and benzofuran elements, which confer distinct chemical and biological properties

Properties

CAS No.

82560-49-4

Molecular Formula

C22H32N2O5S

Molecular Weight

436.6 g/mol

IUPAC Name

ethyl 2-[cyclohexyl-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]acetate

InChI

InChI=1S/C22H32N2O5S/c1-5-27-19(25)15-24(17-11-7-6-8-12-17)30-23(4)21(26)28-18-13-9-10-16-14-22(2,3)29-20(16)18/h9-10,13,17H,5-8,11-12,14-15H2,1-4H3

InChI Key

AXZWUUHNEYPFFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C1CCCCC1)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C

Origin of Product

United States

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